Cas no 2549005-66-3 (4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline)

4-[4-(7-Methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a purine core linked to a tetrahydroquinazoline moiety via a piperazine spacer. This structure confers potential biological activity, particularly in medicinal chemistry applications, due to its ability to interact with purinergic receptors or enzymes. The compound’s rigid yet flexible architecture allows for selective binding, making it a candidate for therapeutic development. Its synthetic versatility enables further derivatization, facilitating structure-activity relationship studies. The presence of the 7-methylpurine group may enhance metabolic stability, while the tetrahydroquinazoline scaffold contributes to improved solubility and bioavailability. This compound is of interest for researchers exploring kinase inhibitors or nucleotide-based therapeutics.
4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline structure
2549005-66-3 structure
Product Name:4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
CAS No:2549005-66-3
MF:C18H22N8
MW:350.420881748199
CID:5311809
PubChem ID:154853622
Update Time:2025-05-20

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline Chemical and Physical Properties

Names and Identifiers

    • F6792-2114
    • 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
    • AKOS040731100
    • 2549005-66-3
    • 5,6,7,8-Tetrahydro-4-[4-(7-methyl-7H-purin-6-yl)-1-piperazinyl]quinazoline
    • Inchi: 1S/C18H22N8/c1-24-12-23-16-15(24)18(22-11-20-16)26-8-6-25(7-9-26)17-13-4-2-3-5-14(13)19-10-21-17/h10-12H,2-9H2,1H3
    • InChI Key: OWVRXMWXKLJVPZ-UHFFFAOYSA-N
    • SMILES: N1=C2C(CCCC2)=C(N2CCN(C3=C4C(=NC=N3)N=CN4C)CC2)N=C1

Computed Properties

  • Exact Mass: 350.19674274g/mol
  • Monoisotopic Mass: 350.19674274g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 2
  • Complexity: 482
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 75.9Ų

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 636.1±65.0 °C(Predicted)
  • pka: 6.79±0.30(Predicted)

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline Pricemore >>

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Additional information on 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Comprehensive Overview of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS No. 2549005-66-3)

4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline (CAS No. 2549005-66-3) is a novel heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and drug discovery. This compound, characterized by its unique purine and piperazine moieties, exhibits potential therapeutic applications, particularly in the modulation of kinase signaling pathways. Its molecular structure combines a 7-methyl-7H-purin-6-yl group with a tetrahydroquinazoline core, making it a promising candidate for targeting protein-protein interactions and enzyme inhibition.

In recent years, the scientific community has shown growing interest in small-molecule inhibitors like 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline, especially in the context of cancer research and immunotherapy. Researchers are exploring its potential to disrupt cell proliferation and apoptosis resistance, which are hallmarks of many malignancies. The compound's ability to interact with ATP-binding sites of kinases has also sparked investigations into its utility for precision medicine approaches, aligning with the current trend toward personalized therapeutics.

The synthesis of 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline involves multi-step organic reactions, including nucleophilic substitution and cyclization techniques. Its CAS No. 2549005-66-3 serves as a unique identifier in chemical databases, facilitating global collaboration among researchers. Given the rising demand for bioactive scaffolds in drug development, this compound's structure-activity relationship (SAR) is under rigorous study to optimize its pharmacokinetic properties and target selectivity.

Another area of interest is the compound's potential role in neurodegenerative diseases. Recent studies suggest that derivatives of tetrahydroquinazoline may influence neurotransmitter systems, offering avenues for treating conditions like Alzheimer's disease and Parkinson's disease. This aligns with the broader search for blood-brain barrier permeable agents, a hot topic in CNS drug discovery.

From a commercial perspective, 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is gaining traction in the pharmaceutical intermediates market. Suppliers and contract research organizations (CROs) are increasingly listing it in catalogs, catering to the demand for high-purity reference standards. Its CAS No. 2549005-66-3 ensures traceability and compliance with regulatory guidelines, a critical factor for Good Manufacturing Practice (GMP) compliance.

In summary, 4-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline represents a versatile chemical entity with multifaceted applications. Its exploration intersects with cutting-edge research trends, including targeted therapy, drug repurposing, and computational chemistry. As the scientific community continues to unravel its mechanisms, this compound is poised to contribute significantly to advancing biomedical innovation.

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